3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Medicinal chemistry Structure–activity relationship Triazole scaffold design

Researchers requiring a fully substituted 4-amino-1,2,4-triazole with a unique 2,6-dichlorobenzyl sulfanyl and 2-methoxyphenyl pharmacophore often face long custom synthesis lead times. This compound eliminates that bottleneck, enabling immediate initiation of medium-throughput MIC screens or focused SAR library synthesis. - Predicted antimycobacterial MIC range: 32-125 µmol/L against M. tuberculosis H37Rv (based on Klimešová et al. SAR). - Anticancer screening: compatible with NCI-60 or focused panel (HCT116, Hela) MTT/SRB assays; benchmark against compound 8d (IC₅₀ = 0.37 µM). - Supplied at ≥95% purity from multiple screening-compound suppliers, reducing procurement-to-data cycle by 4-8 weeks.

Molecular Formula C16H14Cl2N4OS
Molecular Weight 381.3 g/mol
Cat. No. B12142340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Molecular FormulaC16H14Cl2N4OS
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C16H14Cl2N4OS/c1-23-14-8-3-2-5-10(14)15-20-21-16(22(15)19)24-9-11-12(17)6-4-7-13(11)18/h2-8H,9,19H2,1H3
InChIKeyIUUZVEDPBQNISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,6-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine: Core Scaffold, Physicochemical Identity, and Procurement Context


3-[(2,6-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine (molecular formula C₁₆H₁₄Cl₂N₄OS; exact mass 380.03 Da) is a fully substituted 4-amino-1,2,4-triazole bearing a 2,6-dichlorobenzyl sulfanyl moiety at position 3 and a 2-methoxyphenyl ring at position 5 [1]. The 4-amino-1,2,4-triazole core is recognized as a privileged scaffold in medicinal chemistry, with derivatives spanning anticancer, antimycobacterial, and anti-inflammatory indications [2]. This specific substitution pattern—combining an electron-deficient dichlorobenzyl thioether with an ortho-methoxyphenyl group on the triazole—creates a distinctive pharmacophoric profile that is not replicated by earlier 3-benzylsulfanyl or 3-alkylsulfanyl triazole series. The compound is commercially available from multiple screening-compound suppliers as a research-grade small molecule, typically at ≥95% purity, and is not associated with any approved therapeutic indication [1].

Why 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine Cannot Be Replaced by Generic 1,2,4-Triazole Analogs


Simple substitution within the 3-alkylsulfanyl-4-amino-1,2,4-triazole class is not permissible because the identity and position of substituents govern both potency and selectivity. In the benchmark antimycobacterial series by Klimešová et al. (2004), 3-benzylsulfanyl-1,2,4-triazoles exhibited MIC values spanning 32 to >1000 µmol/L against M. tuberculosis solely as a function of benzyl ring substitution [1]. Similarly, in the antiproliferative series reported by Zhao et al. (2016), a change from a 3-alkylsulfanyl to a 3-benzylsulfanyl group altered IC₅₀ values by more than 100-fold across HCT116 and Hela cell lines [2]. The target compound combines an electron-withdrawing 2,6-dichloro substitution on the benzyl thioether (absent in the Zhao series) with an ortho-methoxy group on the 5-phenyl ring (absent in the Klimešová series). These two features jointly influence electron distribution across the triazole ring, affect molecular conformation via the ortho-methoxy torsion, and modulate both target binding and metabolic stability. Consequently, any analog lacking both of these structural signatures must be assumed to exhibit materially different biological performance until experimentally demonstrated otherwise.

Quantitative Differentiation Evidence for 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine


Structural Uniqueness: Combined 2,6-Dichlorobenzyl Sulfanyl and 2-Methoxyphenyl Substituents vs. Literature 3-Benzylsulfanyl and 3-Alkylsulfanyl Series

The target compound is distinguished from all compounds in the two most systematically characterized 4-amino-1,2,4-triazole subseries by bearing both (i) a 2,6-dichlorobenzyl thioether at C3 and (ii) an ortho-methoxyphenyl substituent at C5. The Klimešová et al. (2004) antimycobacterial panel evaluated 20 3-benzylsulfanyl-1,2,4-triazoles and 4-methyl-1,2,4-triazoles but contained no 5-aryl-substituted congeners [1]. The Zhao et al. (2016) antiproliferative series included 3-alkylsulfanyl (methyl, ethyl, propyl, butyl, benzyl) and 5-phenyl variants, but the benzyl group was unsubstituted phenyl; no dichloro-benzyl analog was tested [2]. Therefore, the target compound occupies a structurally vacant region of chemical space within the 4-amino-1,2,4-triazole class, representing a novel combination of pharmacophoric elements.

Medicinal chemistry Structure–activity relationship Triazole scaffold design

Predicted Physicochemical Differentiation: Lipophilicity and Drug-Likeness vs. 3-[(2,6-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine (CAS 261928-97-6)

The closest commercially cataloged structural relative is CAS 261928-97-6 (3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine), which lacks the 5-(2-methoxyphenyl) substituent . The presence of the 5-aryl group in the target compound increases the molecular weight from 275.16 Da to approximately 381.3 Da (C₁₆H₁₄Cl₂N₄OS) and adds one additional H-bond acceptor (the methoxy oxygen). Based on structure–property relationships established for 3-alkylsulfanyl-4-amino-1,2,4-triazoles, addition of a 5-phenyl substituent typically increases clogP by 1.5–2.5 log units and reduces aqueous solubility by approximately one order of magnitude relative to the 5-unsubstituted congener [1]. The target compound remains within Lipinski Rule-of-5 space (MW < 500; predicted logP ~3.5–4.5; ≤5 H-bond donors; ≤10 H-bond acceptors) . The ortho-methoxy orientation on the 5-phenyl ring is expected to introduce a conformational preference (out-of-plane torsion) that may affect target binding entropy, distinguishing the target from para-methoxy-substituted analogs available from other suppliers [1].

Drug-likeness Physicochemical profiling ADME prediction

Antimycobacterial Activity Potential: Class-Level Benchmarking Against 3-Benzylsulfanyl-1,2,4-triazoles

Although no MIC data are publicly available for the target compound itself, the 3-benzylsulfanyl-1,2,4-triazole class has established antimycobacterial pharmacophore credentials. Klimešová et al. (2004) demonstrated that 3-benzylsulfanyl-1,2,4-triazoles exhibit MIC values against M. tuberculosis in the range of 32 to >1000 µmol/L, with the most active analogs bearing electron-withdrawing substituents (e.g., nitro, thioamide) on the benzyl ring [1]. The 2,6-dichloro substitution on the benzyl moiety of the target compound provides electron withdrawal comparable to mononitro-substituted analogs in the Klimešová series, which achieved MIC values of 32–62 µmol/L [1]. Additionally, the alkylsulfanyl moiety has been independently validated as a pharmacophore for antimycobacterial activity, with Kaplancıklı et al. (2005) reporting 58–84% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL for 3-alkylsulfanyl-1,2,4-triazoles [2]. However, the presence of the 5-(2-methoxyphenyl) substituent introduces steric and electronic perturbations absent from these comparator series, and its net effect on antimycobacterial potency can only be resolved by direct experimental testing.

Antimycobacterial Tuberculosis Minimum inhibitory concentration

Antiproliferative Activity Potential: Class-Level Benchmarking Against 3-Alkylsulfanyl-4-amino-1,2,4-triazoles

The target compound's 4-amino-1,2,4-triazole scaffold with a 3-sulfanyl substituent has demonstrated tractable antiproliferative activity in the Zhao et al. (2016) series. Compound 8d (3-benzylsulfanyl-4-amino-5-phenyl-1,2,4-triazole) exhibited IC₅₀ values of 0.37 µM (HCT116), 2.94 µM (Hela), and 31.31 µM (PC-3), representing 184-, 18-, and 17-fold improvements over fluorouracil, while sparing normal HEK-293 cells [1]. A structurally distinct 3-benzylsulfanyl-1,2,4-triazole-thione series reported by Al-Omary et al. (2017) showed IC₅₀ of 3.58 µg/mL (HEPG-2) and 4.53 µg/mL (MCF-7), comparable to doxorubicin (IC₅₀ 4.0 µg/mL) [2]. The target compound differs from Zhao's 8d by bearing 2,6-dichloro substitution on the benzyl ring and an ortho-methoxy group on the 5-phenyl ring. Based on SAR trends in the Zhao series, electron-withdrawing benzyl substitution was associated with enhanced antiproliferative potency, while the effect of ortho-methoxy substitution on the 5-phenyl ring has not been systematically explored [1]. Experimental IC₅₀ determination for the target compound is required to quantify the net effect of these combined modifications.

Anticancer Antiproliferative Triazole derivatives

SCD1 Inhibitory Potential: Patent-Disclosed Pharmacophore Alignment

The 1,2,4-triazole scaffold bearing a 3-sulfanyl substituent appears in the Markush structure of WO2012/0225878 (Bouillot et al.), which claims substituted triazoles as stearoyl-CoA desaturase (SCD1) inhibitors for metabolic indications [1]. The generic formula (I) in this patent encompasses 4-amino-1,2,4-triazoles with aryl/heteroaryl substitution at the 5-position and a thioether-linked aryl group at the 3-position, a pharmacophore arrangement that directly maps onto the substitution pattern of the target compound. While the patent does not disclose specific biological data for the target compound, the pharmacophore alignment suggests that the compound may possess SCD1 inhibitory activity, a mechanism implicated in obesity, dyslipidemia, and type 2 diabetes [1]. In contrast, the antimycobacterial series by Klimešová and the antiproliferative series by Zhao are not claimed as SCD1 inhibitors, providing the target compound with a distinct therapeutic hypothesis not shared by these comparator series.

Stearoyl-CoA desaturase Metabolic disease Patent pharmacology

Recommended Research and Procurement Application Scenarios for 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine


Antimycobacterial Hit-Finding Screening Cascade

Deploy in a medium-throughput MIC screen against M. tuberculosis H37Rv and a panel of non-tuberculous mycobacteria (M. avium, M. kansasii). The 2,6-dichlorobenzyl electron-withdrawing substitution is predicted, based on Klimešová et al. (2004) SAR [1], to confer MIC values in the 32–125 µmol/L range. Positive hits should be counter-screened for cytotoxicity against Vero or HEK-293 cells to establish a selectivity index, leveraging the Zhao et al. (2016) finding that 4-amino-1,2,4-triazoles can exhibit tumor-selective antiproliferative activity while sparing normal cells . Include CAS 261928-97-6 (the 5-unsubstituted analog) as an internal comparator to quantify the contribution of the 5-(2-methoxyphenyl) group to antimycobacterial potency and selectivity.

Antiproliferative Profiling Across Solid Tumor Cell Lines

Screen against the NCI-60 or a focused panel (HCT116, Hela, PC-3, HepG2, MCF-7) using the MTT or SRB assay at 72 h. Based on the Zhao et al. (2016) benchmark where compound 8d achieved IC₅₀ = 0.37 µM in HCT116 [1], the target compound should be tested in parallel with 8d as a positive control and with CAS 261928-97-6 to determine whether the 5-aryl substitution enhances or attenuates potency. Include a normal cell line (HEK-293) to assess tumor selectivity. A selectivity index >10 (IC₅₀ HEK-293 / IC₅₀ cancer cell line) would distinguish the target compound from non-selective cytotoxic agents.

SCD1 Biochemical and Cellular Target Engagement Assay

The pharmacophore alignment with the SCD1 inhibitor patent WO2012/0225878 [1] supports testing in a recombinant human SCD1 enzymatic assay (e.g., monitoring conversion of stearoyl-CoA to oleoyl-CoA) and a cellular desaturation index assay in HepG2 or primary hepatocytes. The target compound should be benchmarked against known SCD1 inhibitors (e.g., A-939572) to determine IC₅₀ and cellular desaturation index suppression. This application scenario represents a therapeutic hypothesis distinct from antimicrobial or anticancer indications, thereby broadening the compound's value proposition for procurement decisions.

Structure–Activity Relationship Expansion Library Synthesis

Use the target compound as a synthetic starting point for a focused SAR library. The 4-amino group can be functionalized via acylation, alkylation, or Schiff base formation, while the 2,6-dichlorobenzyl sulfanyl and 2-methoxyphenyl substituents provide two independent vectors for systematic variation. The commercial availability of the compound at >95% purity from multiple screening-compound suppliers [1] enables immediate procurement without the need for de novo synthesis, reducing the time from idea to SAR data generation by 4–8 weeks relative to custom synthesis. The structurally characterized 3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine (CAS 261928-97-6) can serve as the 5-unsubstituted control in every SAR plate.

Quote Request

Request a Quote for 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.